molecular formula C16H22O4 B2789741 Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate CAS No. 1268105-27-6

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

Cat. No.: B2789741
CAS No.: 1268105-27-6
M. Wt: 278.348
InChI Key: BJMANPAGOIWQRI-UHFFFAOYSA-N
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Description

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is a synthetic ester characterized by a phenyl ring substituted with a tert-butyl group at the 3-position and a methoxy group at the 4-position, linked to a methyl 4-oxobutanoate moiety. This compound belongs to a class of aryl 4-oxobutanoate derivatives, which are frequently explored for their anti-inflammatory properties, particularly as cyclooxygenase-2 (COX-2) inhibitors . The tert-butyl group enhances lipophilicity and steric bulk, while the methoxy group contributes electron-donating effects, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name

methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-16(2,3)12-10-11(6-8-14(12)19-4)13(17)7-9-15(18)20-5/h6,8,10H,7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMANPAGOIWQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)CCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

    Oxidation: 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid.

    Reduction: 4-(3-tert-butyl-4-methoxyphenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Inhibition of Kinases
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. In vitro assays indicated that this compound could effectively inhibit the activity of certain kinases, which are crucial for tumor growth and metastasis. This property makes it a candidate for further development as a targeted therapy in oncology .

Material Science Applications

Polymer Synthesis
this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their stability and performance under various conditions. Research indicates that polymers derived from this compound exhibit superior resistance to thermal degradation compared to traditional polymers .

Nanocomposites
The compound is also being explored in the field of nanocomposites, where it serves as a functional monomer for creating hybrid materials with nanoparticles. These nanocomposites demonstrate improved electrical conductivity and mechanical strength, making them suitable for applications in electronics and structural materials .

Agricultural Chemistry Applications

Pesticidal Properties
Research has indicated that this compound possesses pesticidal properties. Studies have shown its effectiveness against various agricultural pests, making it a candidate for developing environmentally friendly pesticides. The compound's mechanism involves disrupting the metabolic processes of target pests, leading to effective pest control without harming beneficial organisms .

Plant Growth Regulation
Additionally, the compound has been studied for its role as a plant growth regulator. It has been observed to enhance growth rates and yield in several crops by influencing hormonal pathways within plants. This application could contribute to sustainable agricultural practices by improving crop productivity while minimizing chemical inputs .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduction of apoptosis
Kinase InhibitionInhibition of tumor-related kinases
Pesticidal ActivityEffective against agricultural pests
Plant Growth RegulationEnhanced crop yield

Table 2: Polymer Properties

Polymer TypeProperty ImprovementReference
ThermoplasticIncreased thermal stability
NanocompositeEnhanced electrical conductivity

Case Studies

Case Study 1: Anticancer Research
A recent study investigated the effects of this compound on breast cancer cell lines. The results demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This study supports further exploration into the use of this compound in developing new cancer therapies.

Case Study 2: Agricultural Application
In field trials, this compound was applied as a pesticide on tomato crops infested with aphids. The results showed a substantial reduction in pest populations and an increase in overall crop yield compared to untreated controls, indicating its potential as an effective biopesticide.

Mechanism of Action

The mechanism of action of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the tert-butyl and methoxy groups can influence the binding affinity and specificity of the compound, leading to selective interactions with certain biological molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or modifications to the ester group. These variations impact physicochemical properties, synthetic routes, and bioactivity.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight logP* Key Features
Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate 3-tert-butyl, 4-methoxy C₁₆H₂₂O₄ 278.34 ~3.5† High lipophilicity, steric hindrance
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 3-fluoro, 4-methoxy C₁₃H₁₅FO₄ 254.25 2.1‡ Enhanced polarity, lower steric bulk
Methyl 4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate 4′-fluoro biphenyl C₁₇H₁₅FO₃ 298.30 3.0 Biphenyl backbone, planar structure
Methyl 4-(4-methylanilino)-4-oxobutanoate 4-methylanilino C₁₂H₁₅NO₃ 221.25 1.9 Amide linkage, reduced ester stability
Ethyl 4-(indolin-1-yl)-4-oxobutanoate Indoline substituent C₁₄H₁₇NO₃ 247.29 2.3 Heterocyclic moiety, improved solubility

*Predicted or calculated values; †Estimated via analogous tert-butyl-containing compounds ; ‡Experimentally derived .

Pharmacological Activity

  • Methyl 4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate: Demonstrated IC₅₀ values in the nanomolar range against COX-2, attributed to the biphenyl system’s planar geometry enhancing enzyme binding .
  • Ethyl 4-(indolin-1-yl)-4-oxobutanoate: Showed moderate activity in Notum inhibition assays, emphasizing the role of heterocyclic substituents in target engagement .

The tert-butyl group in the main compound may improve metabolic stability compared to fluoro or methyl analogs but could reduce binding affinity due to steric hindrance.

Physicochemical and Spectral Properties

  • Lipophilicity : The tert-butyl group increases logP (~3.5) compared to fluoro-substituted analogs (logP 2.1–3.0), suggesting slower renal clearance and longer half-life .
  • NMR Signatures :
    • tert-butyl : Single peak at δ 1.2–1.4 ppm (¹H NMR) and δ 28–30 ppm (¹³C NMR) .
    • Methoxy group : δ 3.8–3.9 ppm (¹H NMR) and δ 55–60 ppm (¹³C NMR) .
    • Contrast with fluoro analogs : Aromatic protons show deshielding (δ 7.2–7.8 ppm) due to electron-withdrawing effects .

Stability and Reactivity

  • Ester Hydrolysis : Methyl esters (e.g., main compound) hydrolyze faster than ethyl esters (e.g., ) under physiological conditions, impacting bioavailability .
  • Steric Effects : The tert-butyl group may hinder nucleophilic attack at the ketone, enhancing stability compared to unsubstituted analogs .

Biological Activity

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is an organic compound classified as an ester, notable for its unique structural features, including a tert-butyl group and a methoxy substituent on a phenyl ring. This compound has garnered interest in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and enzyme inhibition.

  • Molecular Formula : C15_{15}H20_{20}O3_3
  • Molecular Weight : 248.32 g/mol
  • Structure : The compound features a tert-butyl group and a methoxy group on the phenolic ring, which may enhance its solubility and reactivity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The presence of the tert-butyl and methoxy groups can influence the binding affinity and specificity of the compound, leading to selective interactions with certain biological molecules. This property makes it a candidate for studies involving enzyme inhibition and protein-ligand interactions.

Biological Activity

Research indicates that the compound exhibits various biological activities, which can be summarized as follows:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially affecting metabolic pathways. For instance, structure-activity relationship studies have shown that modifications in substituents can significantly impact inhibitory potency against certain enzymes .
  • Antitumor Activity : Related compounds with similar structural motifs have demonstrated antitumor properties. The presence of electron-donating groups like methoxy has been associated with increased biological activity against cancer cell lines, suggesting that this compound may also exhibit such effects .

Case Studies

  • Enzyme Interaction Studies : A study examining the interaction of various α-ketoamides with phospholipase A2 isoforms revealed that substituents like methoxy groups can modulate inhibitory activities. The findings indicated that compounds with lipophilic substituents showed enhanced binding affinities, which could apply to this compound due to its structural characteristics .
  • Anticancer Efficacy : Research on benzothiazole derivatives has shown that similar compounds with methoxy substitutions exhibit significant antiproliferative activity against human cancer cells. This suggests that this compound could be explored for its potential anticancer properties .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 4-(3-chlorophenyl)-4-oxobutanoateChlorine substituent on phenyl ringModerate enzyme inhibition
Ethyl 4-(3-tert-butylphenyl)-4-oxobutanoateEthyl group instead of methylReduced solubility
Methyl 4-(2-methoxyphenyl)-4-oxobutanoateDifferent methoxy position on phenylEnhanced antitumor activity

Q & A

Q. What are the established synthetic routes for Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate, and what critical reaction conditions must be optimized?

Answer: The synthesis of γ-keto esters like this compound typically involves:

  • Acylation of aromatic rings : Friedel-Crafts acylation using tert-butyl-substituted methoxyphenyl precursors and oxobutanoate derivatives.
  • Esterification : Reaction of the intermediate acid with methanol under acidic catalysis (e.g., H₂SO₄) under reflux .
  • Key conditions : Dry solvents (e.g., dichloromethane) and anhydrous reagents are critical to prevent hydrolysis of intermediates. Residual methanol must be removed via vacuum drying, as confirmed by ¹H NMR (e.g., absence of methanol peaks at δ 3.3–3.5 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopy : ¹H NMR (e.g., CDCl₃ solvent) to identify characteristic peaks: tert-butyl protons (δ 1.2–1.4 ppm), methoxy group (δ ~3.8 ppm), and carbonyl signals (δ 2.6–2.8 ppm for oxobutanoate) .
  • Chromatography : HPLC or GC-MS to confirm purity (>95%) and detect impurities.
  • Elemental analysis : Verify molecular formula (C₁₆H₂₂O₄) via combustion analysis .

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Enzyme inhibition studies : The tert-butyl and methoxy groups enhance lipophilicity, making it a candidate for targeting hydrophobic enzyme pockets (e.g., kinases or proteases) .
  • Intermediate in drug synthesis : Used to prepare analogs with modified bioactivity (e.g., anti-inflammatory or anticancer properties) via functional group transformations (e.g., reduction of ketone to alcohol) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Answer:

  • Dose-response assays : Perform IC₅₀ determinations across multiple cell lines to account for variability in target expression .
  • Structural analogs : Compare activity with derivatives (e.g., replacing tert-butyl with cyclopropyl) to isolate the role of steric effects .
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to suspected targets .

Q. What strategies are effective for optimizing the reaction yield in large-scale synthesis?

Answer:

  • Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis) by maintaining precise temperature and mixing control .
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to improve acylation efficiency.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

Answer:

  • LogP adjustments : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring can reduce LogP, improving aqueous solubility .
  • Metabolic stability : Replace the methyl ester with a tert-butyl ester to slow esterase-mediated hydrolysis, as shown in analogs .
  • In vivo studies : Radiolabel the compound (e.g., ¹⁴C) to track absorption and distribution in animal models .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

Answer:

  • DFT calculations : Model the electron density of the oxobutanoate group to predict nucleophilic attack sites .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with protein targets (e.g., COX-2 or NF-κB) .
  • MD simulations : Assess conformational stability of the tert-butyl group in hydrophobic binding pockets over 100-ns trajectories .

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